molecular formula C9H17OP B15160229 1-Methoxyoctahydro-1H-phosphindole CAS No. 819802-22-7

1-Methoxyoctahydro-1H-phosphindole

Cat. No.: B15160229
CAS No.: 819802-22-7
M. Wt: 172.20 g/mol
InChI Key: OXNSFGNLMXBOQR-UHFFFAOYSA-N
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Description

1-Methoxyoctahydro-1H-phosphindole is a bicyclic organophosphorus compound featuring a phosphorus atom integrated into an octahydroindole framework, substituted with a methoxy group. This structure confers unique electronic and steric properties, making it relevant in asymmetric catalysis, ligand design, and medicinal chemistry. The methoxy group enhances solubility in polar solvents and influences reactivity through electron donation, distinguishing it from non-oxygenated analogs.

Properties

CAS No.

819802-22-7

Molecular Formula

C9H17OP

Molecular Weight

172.20 g/mol

IUPAC Name

1-methoxy-2,3,3a,4,5,6,7,7a-octahydrophosphindole

InChI

InChI=1S/C9H17OP/c1-10-11-7-6-8-4-2-3-5-9(8)11/h8-9H,2-7H2,1H3

InChI Key

OXNSFGNLMXBOQR-UHFFFAOYSA-N

Canonical SMILES

COP1CCC2C1CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxyoctahydro-1H-phosphindole can be achieved through several synthetic routes. One common method involves the intramolecular addition reaction of vinyllithium to phosphine oxides. This reaction proceeds through an addition and concerted aryl migration process, resulting in the formation of 2,3-dihydro-1H-phosphindole-1-oxides .

Industrial Production Methods

Industrial production methods for 1-Methoxyoctahydro-1H-phosphindole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-Methoxyoctahydro-1H-phosphindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphindole oxides.

    Reduction: Reduction reactions can convert phosphindole oxides back to the parent phosphindole.

    Substitution: Substitution reactions can introduce different functional groups into the phosphindole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride for reduction reactions.

    Substituting agents: Such as halogens or alkylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phosphindoles and phosphindole oxides, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Methoxyoctahydro-1H-phosphindole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methoxyoctahydro-1H-phosphindole involves its interaction with specific molecular targets and pathways. For example, in photodynamic therapy, phosphindole-based photosensitizers can selectively accumulate in certain cellular regions, such as the endoplasmic reticulum, and induce apoptosis and autophagy through the generation of reactive oxygen species . This process involves the activation of stress pathways and the subsequent initiation of cell death mechanisms.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include:

  • 1-(N,N-Diethylamino)-1-oxo-2,5-diphenylphosphol-3-ene (3b)
  • (1R,5R)-1-(N,N-Diethylamino)-1-oxo-2,5-diphenylphosphol-2-ene (6)
  • (5R)-1-Hydroxy-1-oxo-2,5-diphenylphosphol-2-ene (7)

Table 1: Comparative Analysis

Compound Substituent(s) Oxidation State Key Properties (NMR Shifts, Reactivity)
1-Methoxyoctahydro-1H-phosphindole Methoxy, bicyclic backbone P(III) δ¹H: 3.2–3.5 ppm (OCH₃), high steric bulk
3b N,N-Diethylamino, Ph P(V) δ³¹P: 25.1 ppm, catalytic in hydrophosphination
6 Chiral N,N-diethylamino P(V) Enantioselectivity (80% ee), δ¹³C: 120–130 ppm (aromatic)
7 Hydroxy, Ph P(V) Acidic proton (δ¹H: 10.5 ppm), forms hydrogen bonds

Key Findings :

Electronic Effects: The methoxy group in 1-Methoxyoctahydro-1H-phosphindole donates electron density to the phosphorus center, stabilizing P(III) intermediates in catalytic cycles. In contrast, amino (3b, 6) and hydroxy (7) substituents in analogs lead to P(V) oxidation states, altering reactivity toward electrophiles .

Steric Influence : The octahydroindole backbone imposes greater steric hindrance compared to planar phospholenes (3b, 6), reducing substrate accessibility but enhancing enantioselectivity in asymmetric reactions.

Spectroscopic Signatures : Methoxy protons in 1-Methoxyoctahydro-1H-phosphindole exhibit distinct ¹H NMR shifts (3.2–3.5 ppm), whereas hydroxy protons in compound 7 resonate at δ¹H 10.5 ppm due to hydrogen bonding .

Reactivity and Catalytic Performance
  • Hydrophosphination : Phospholene analogs (e.g., 3b) are effective catalysts for hydrophosphination of alkenes, achieving >90% yield under mild conditions . The methoxy derivative’s lower oxidation state (P(III)) may limit analogous reactivity but could enable unique redox pathways.
  • Enantioselectivity : Chiral phospholene 6 achieves 80% ee in asymmetric catalysis, attributed to its rigid bicyclic framework. 1-Methoxyoctahydro-1H-phosphindole’s stereochemical control remains untested but is theorized to exceed this due to enhanced backbone rigidity.

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